molecular formula C13H8BrN4NaO3 B022266 Azumolene sodium anhydrous CAS No. 105336-14-9

Azumolene sodium anhydrous

カタログ番号 B022266
CAS番号: 105336-14-9
分子量: 371.12 g/mol
InChIキー: PHJRJPWBPXLNAJ-FPUQOWELSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Azumolene is an experimental drug that is a derivative of dantrolene . It has shown similar efficacy to dantrolene at controlling symptoms of malignant hyperthermia but with better water solubility and lower toxicity . It is a muscle relaxant that inhibits the release of calcium from skeletal muscle sarcoplasmic reticulum .


Synthesis Analysis

Azumolene is an analog of dantrolene and was synthesized by replacing the para-nitrophenyl group in dantrolene with a para-bromo-phenyl group . This chemical change increases water solubility . The sodium azumolene was characterized regarding its thermal behavior, by differential thermal analysis and thermogravimetric analysis .


Molecular Structure Analysis

The molecular formula of Azumolene sodium anhydrous is C13H8BrN4NaO3 . It is a derivative of dantrolene, synthesized by replacing the para-nitrophenyl group in dantrolene with a para-bromo-phenyl group .


Chemical Reactions Analysis

The sodium azumolene was characterized regarding its thermal behavior, by differential thermal analysis and thermogravimetric analysis . To accurately assess the sodium Azumolene content, three different analytical methods (visible and UV spectrophotometry and high-performance liquid chromatography) were developed and validated .


Physical And Chemical Properties Analysis

Azumolene sodium anhydrous is a water-soluble analogue of dantrolene sodium, 30-folds more water soluble . This gives advantages for its emergency use . The sodium azumolene was characterized regarding its thermal behavior, by differential thermal analysis and thermogravimetric analysis .

科学的研究の応用

Treatment of Malignant Hyperthermia

Azumolene Sodium is an analog of dantrolene, the only approved medicine for the treatment of malignant hyperthermia (MH) . MH is a pharmacogenetic disorder of skeletal muscle where the excitation-contraction coupling processes are disrupted, leading to uncontrolled Ca2+ release from the sarcoplasmic reticulum (SR) in response to volatile anesthetics or depolarizing muscle relaxants .

Inhibition of Skeletal Muscle Sarcoplasmic Reticulum (SR) Ca2+ Release

The pharmacological mechanism of Azumolene Sodium and its analog dantrolene is to inhibit skeletal muscle SR Ca2+ release by modulating the activity of the SR ryanodine receptor (RyR) Ca2+ release channel .

Suppression of Ca2+ Sparks in Skeletal Muscle Fibers

Azumolene Sodium has been shown to suppress the frequency of spontaneous Ca2+ sparks in a dose-dependent manner in permeabilized frog skeletal muscle fibers . This suggests that Azumolene Sodium decreases the likelihood of Ca2+ release channel openings that initiate Ca2+ sparks .

Inhibition of Store-Operated Calcium Entry (SOCE)

Azumolene Sodium inhibits a component of SOCE that is coupled to the skeletal muscle ryanodine receptor . With 20 µM Azumolene Sodium causing a 70% reduction in SOCE in myotubes .

Counteracting Muscle Dysfunction Associated with Malignant Hyperthermia

Azumolene Sodium has utility in countering muscle dysfunction associated with malignant hyperthermia .

Research in Cell Biology and Neuroscience

Azumolene Sodium is used in research areas such as cell biology and neuroscience .

将来の方向性

Treatment with azumolene is associated with improvement of systolic Ca2+ release synchrony and myocardial contractility following ischemic long-duration ventricular fibrillation . These studies provide evidence that azumolene is equipotent to dantrolene sodium in blocking pharmacologic-induced muscle contractures and that azumolene should be efficacious for treatment/prevention of malignant hyperthermia .

特性

IUPAC Name

sodium;1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidin-3-ide-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN4O3.Na/c14-9-3-1-8(2-4-9)10-5-15-12(21-10)6-16-18-7-11(19)17-13(18)20;/h1-6H,7H2,(H,17,19,20);/q;+1/p-1/b16-6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJRJPWBPXLNAJ-FPUQOWELSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)[N-]C(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)[N-]C(=O)N1/N=C/C2=NC=C(O2)C3=CC=C(C=C3)Br.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN4NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azumolene sodium anhydrous

CAS RN

105336-14-9
Record name Azumolene sodium anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105336149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZUMOLENE SODIUM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00N857K16Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azumolene sodium anhydrous
Reactant of Route 2
Azumolene sodium anhydrous
Reactant of Route 3
Reactant of Route 3
Azumolene sodium anhydrous
Reactant of Route 4
Azumolene sodium anhydrous
Reactant of Route 5
Azumolene sodium anhydrous
Reactant of Route 6
Azumolene sodium anhydrous

Q & A

Q1: What is the primary mechanism of action of Azumolene sodium in skeletal muscle?

A1: Azumolene sodium, similar to its analog Dantrolene sodium, primarily acts as a skeletal muscle relaxant by inhibiting the release of calcium ions (Ca2+) from the sarcoplasmic reticulum (SR) within muscle cells [, , ]. This inhibition specifically targets the ryanodine receptor (RyR) Ca2+ release channels present on the SR membrane []. By suppressing the opening rate of these channels, Azumolene sodium reduces the frequency of spontaneous Ca2+ release events called "Ca2+ sparks", ultimately leading to decreased muscle contractility [].

Q2: How does the effect of Azumolene sodium on intrafusal muscle contraction differ from that of Dantrolene sodium?

A2: While both Azumolene sodium and Dantrolene sodium reduce intrafusal muscle contraction, a notable difference emerges at high stimulation frequencies. Azumolene sodium maintains its depressant effect on intrafusal muscle contraction even at high frequencies, whereas Dantrolene sodium exhibits only a minimal relaxant effect in this range [].

Q3: What is the significance of the differing effects of Azumolene sodium and Dantrolene sodium at high stimulation frequencies?

A3: The difference in high-frequency effects between Azumolene sodium and Dantrolene sodium is likely to be less significant in practical applications []. This is because the discharge frequency in an intact animal or human patient is unlikely to reach the high levels where the drugs' effects diverge significantly []. Therefore, despite the observed difference in vitro, the overall impact of both drugs on muscle relaxation is expected to be similar in vivo.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。